Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20433323
InChI: InChI=1S/C8H13NO3.ClH/c1-11-6(10)8-3-2-7(9,4-8)5-12-8;/h2-5,9H2,1H3;1H
SMILES:
Molecular Formula: C8H14ClNO3
Molecular Weight: 207.65 g/mol

Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC20433323

Molecular Formula: C8H14ClNO3

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride -

Specification

Molecular Formula C8H14ClNO3
Molecular Weight 207.65 g/mol
IUPAC Name methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H13NO3.ClH/c1-11-6(10)8-3-2-7(9,4-8)5-12-8;/h2-5,9H2,1H3;1H
Standard InChI Key SJQGZVRILUWAAM-UHFFFAOYSA-N
Canonical SMILES COC(=O)C12CCC(C1)(CO2)N.Cl

Introduction

IUPAC Name

Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride.

Molecular Formula

C8H14ClNO3.

Molecular Weight

207.66 g/mol.

Structural Features

  • Core Structure: The compound features a bicyclic framework derived from a norbornane skeleton, modified with an oxygen atom (oxa group) and functionalized with amino and carboxylate groups.

  • Functional Groups:

    • An amino group (-NH2) at the fourth position.

    • A methyl ester group (-COOCH3) at the first position.

    • A hydrochloride salt form stabilizing the amino group.

General Synthetic Route

The synthesis of methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves:

  • Starting Materials: Norbornene derivatives or related bicyclic precursors.

  • Functionalization: Introduction of the amino group at the fourth position using amination techniques.

  • Esterification: Formation of the methyl ester group through esterification reactions.

  • Salt Formation: Conversion to the hydrochloride form by treatment with hydrochloric acid.

Reaction Conditions

The reactions are generally carried out under mild conditions to preserve the integrity of the bicyclic framework.

Pharmaceutical Research

The compound's rigid bicyclic structure and functional groups make it a candidate for:

  • Drug Design: Potential use as a scaffold for bioactive molecules.

  • Enzyme Inhibition Studies: Its structural similarity to natural substrates may allow it to act as an enzyme inhibitor.

Synthetic Chemistry

It serves as an intermediate in organic synthesis, particularly for constructing complex molecules with defined stereochemistry.

Safety and Handling

AspectDetails
ToxicityLimited data available; handle with care
StorageStore in a cool, dry place away from light
Protective MeasuresUse gloves, goggles, and lab coats during handling

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